2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of methoxyphenyl groups and a piperidine ring, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate halogenated acetic acid derivative to form 2-(4-methoxyphenoxy)acetic acid.
Amidation Reaction: The intermediate is then reacted with 2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethylamine under suitable conditions to form the final product. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biological Studies: Used in studies to understand its interaction with biological targets.
Materials Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to certain receptors, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide: Lacks the piperidine ring.
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is unique due to the presence of both methoxyphenyl groups and the piperidine ring, which contribute to its distinct chemical and biological properties. This combination of structural features may enhance its potential as a therapeutic agent or material with specific functionalities.
Properties
Molecular Formula |
C23H30N2O4 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-27-19-8-6-18(7-9-19)22(25-14-4-3-5-15-25)16-24-23(26)17-29-21-12-10-20(28-2)11-13-21/h6-13,22H,3-5,14-17H2,1-2H3,(H,24,26) |
InChI Key |
VHSJQDWULROBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)OC)N3CCCCC3 |
Origin of Product |
United States |
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